Cas no 1123-93-9 (1,3-benzothiazol-5-amine)

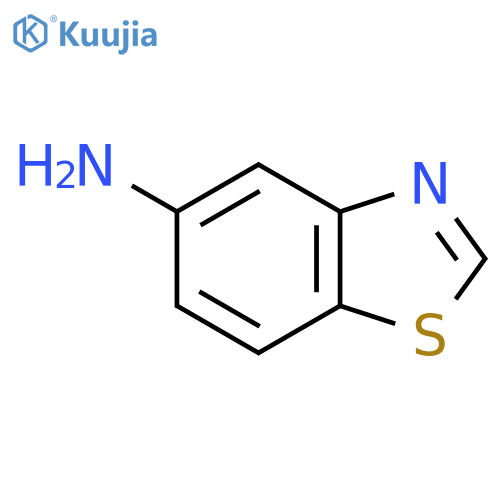

1,3-benzothiazol-5-amine structure

商品名:1,3-benzothiazol-5-amine

1,3-benzothiazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1,3-BENZOTHIAZOL-5-AMINE

- 5-Aminobenzothiazole

- Benzothiazol-5-ylamine

- 5-Benzothiazolamine

- benzo[d]thiazol-5-amine

- 1,3-benzothiazol-5-ylamine

- 1,3-Benzothiazole-5-amine

- 5-Amino-1,3-benzothiazole

- benzothiazol-5-amine

- Benzothiazol-5-ylamin

- NSC 170655

- BDBM626169

- SCHEMBL115598

- BCP29822

- Z425486860

- DTXSID00149988

- 5-Amino-benzothiazole

- 5-aminobenzo-thiazole

- 1,3-Benzothiazol-5-amine;Benzothiazol-5-ylamine;Benzothiazol-5-amine

- BB 0255287

- 5-benzothiazolamine, AldrichCPR

- J-503869

- BP-11254

- 1123-93-9

- NSC-170655

- AS-5509

- NS00023633

- CS-W007552

- MFCD04115282

- AB19860

- SY036170

- F2173-0006

- AM84341

- EINECS 214-381-8

- 5-AMINO-1,3-BENZOTHIAZOL

- FT-0681749

- A802566

- UJZYHMZRXGNDFB-UHFFFAOYSA-N

- AKOS000302989

- NSC170655

- benzo[d]thiazol-5-amine;1,3-Benzothiazol-5-amine

- EN300-42151

- 1,3-benzothiazol-5-amine

-

- MDL: MFCD04115282

- インチ: InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2

- InChIKey: UJZYHMZRXGNDFB-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=C2SC=NC2=C1

計算された属性

- せいみつぶんしりょう: 150.02500

- どういたいしつりょう: 150.025169

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 67.2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: オフホワイトソリッド

- 密度みつど: 1.383

- ゆうかいてん: 55 °C

- ふってん: 323.1°C at 760 mmHg

- フラッシュポイント: 149.2 °C

- すいようせい: Sparingly soluble in water.(0.26 g/L) (25°C),

- PSA: 67.15000

- LogP: 2.45970

1,3-benzothiazol-5-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 2811

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S22; S26; S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- TSCA:Yes

- リスク用語:R20/21/22

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

1,3-benzothiazol-5-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-benzothiazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB126041-100G |

1,3-benzothiazol-5-amine |

1123-93-9 | 97% | 100g |

¥ 2,475.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB126041-50G |

1,3-benzothiazol-5-amine |

1123-93-9 | 97% | 50g |

¥ 1,287.00 | 2023-03-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0143-1g |

Benzothiazol-5-ylamine |

1123-93-9 | 96% | 1g |

¥174.88 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0143-25g |

Benzothiazol-5-ylamine |

1123-93-9 | 96% | 25g |

¥2098.55 | 2025-01-21 | |

| Chemenu | CM159304-25g |

Benzothiazol-5-ylamine |

1123-93-9 | 98% | 25g |

$*** | 2023-04-03 | |

| abcr | AB170847-1 g |

1,3-Benzothiazol-5-amine, 97%; . |

1123-93-9 | 97% | 1 g |

€77.40 | 2023-07-20 | |

| abcr | AB170847-10 g |

1,3-Benzothiazol-5-amine, 97%; . |

1123-93-9 | 97% | 10 g |

€180.20 | 2023-07-20 | |

| abcr | AB170847-100 g |

1,3-Benzothiazol-5-amine, 97%; . |

1123-93-9 | 97% | 100g |

€802.60 | 2023-01-28 | |

| Ambeed | A162547-100g |

1,3-Benzothiazol-5-amine |

1123-93-9 | 98% | 100g |

$320.0 | 2025-02-26 | |

| Enamine | EN300-42151-1.0g |

1,3-benzothiazol-5-amine |

1123-93-9 | 95% | 1g |

$26.0 | 2023-04-30 |

1123-93-9 (1,3-benzothiazol-5-amine) 関連製品

- 533-30-2(1,3-Benzothiazol-6-amine)

- 1123-55-3(Benzodthiazol-7-amine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1123-93-9)5-Aminobenzothiazole

清らかである:99%

はかる:100g

価格 ($):288.0